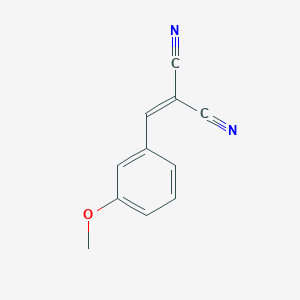

2-(3-甲氧基亚苄基)丙二腈

描述

2-(3-Methoxybenzylidene)malononitrile is a derivative of malononitrile, which is a nitrile compound with multiple applications in organic synthesis. Although the provided papers do not directly discuss 2-(3-Methoxybenzylidene)malononitrile, they do provide insights into similar malononitrile derivatives and their potential applications, such as in the detection of cyanide in water and the synthesis of fluorescent compounds.

Synthesis Analysis

The synthesis of malononitrile derivatives can be achieved through various methods. For instance, the paper titled "A Convenient Synthesis of 2-Amino-3-Cyano-4-Aryl-9,10-Dihydrobenzo[f] Chromene Derivatives Catalysed by KF/Al2O3" describes the synthesis of a series of 2-amino-3-cyano-4-aryl-9,10-dihydrobenzo[f]chromene derivatives. These compounds were synthesized from arylaldehyde, malononitrile, and 7-methoxyl-1,2,3,4-tetrahydronaphthalene-2-one in ethyl alcohol at refluxing temperature, catalyzed by KF-Al2O3, with the structure confirmed by X-ray analysis . This suggests that similar conditions could potentially be used for the synthesis of 2-(3-Methoxybenzylidene)malononitrile.

Molecular Structure Analysis

The molecular structure of malononitrile derivatives is crucial for their function. X-ray analysis is often used to confirm the structure of synthesized compounds, as mentioned in the synthesis of 2-amino-3-cyano-4-aryl-9,10-dihydrobenzo[f]chromene derivatives . The presence of substituents on the benzylidene moiety can significantly affect the electronic properties and, consequently, the reactivity of these compounds.

Chemical Reactions Analysis

Malononitrile derivatives can participate in various chemical reactions. For example, the paper "Malononitrile–derivative chromogenic devices for the detection of cyanide in water" discusses the use of malononitrile derivatives as chemosensors and chemodosimeters for the detection of cyanide ions in water. The compound 2-(4-hydroxybenzylidene)malononitrile changes color upon the addition of cyanide ions due to the abstraction of a hydrogen atom, while another derivative changes from yellow to colorless when cyanide ions disrupt the electronic conjugation within the molecule . These reactions highlight the sensitivity of malononitrile derivatives to their chemical environment and their potential use in sensing applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of malononitrile derivatives are influenced by their molecular structure. The presence of alkoxy groups, for example, can impart solid-state fluorescence to these compounds, as seen in the synthesis of alkoxybenzylidene derivatives of malononitrile dimer. The emission maximum of these fluorescent compounds ranges from 491 to 560 nm, depending on the number and position of alkoxy groups . This indicates that the physical properties such as fluorescence can be tuned by modifying the chemical structure of malononitrile derivatives.

科学研究应用

绿色化学

2-(3-甲氧基亚苄基)丙二腈用于绿色化学应用。在 Haryanto 和 Cahyana (2015) 的一项研究中,木瓜蛋白酶被用作 Knoevenagel 反应与取代苯甲醛和丙二腈的催化剂,导致形成包括 2-(4-羟基-3-甲氧基亚苄基)-丙二腈在内的产物。该过程由于其水性介质、环境温度和压力条件而被认为是环保的 (Haryanto 和 Cahyana,2015)。

荧光转换和拓扑化学转化

该化合物已被研究其可逆荧光转换和拓扑化学转化特性。Hariharan、Moon 和 Anthony (2015) 的一项研究表明,2-(4-(二苯胺基)-2-甲氧基亚苄基)丙二腈,一种有机聚集增强发射材料,可以经历外部刺激介导的可逆相变和荧光转换。这项研究突出了该材料在荧光调谐和相变应用中的潜力 (Hariharan、Moon 和 Anthony,2015)。

检测水中氰化物

2-(3-甲氧基亚苄基)丙二腈的一个关键应用是在水中检测氰化物。Schramm、Menger 和 Machado (2016) 合成了包括 2-(4-羟基亚苄基)丙二腈和 2-[4-(二甲氨基)亚苄基]丙二腈在内的化合物,这些化合物被用作检测水中 CN- 的光学器件。这项研究对于其在环境监测和安全中的潜在应用非常重要 (Schramm、Menger 和 Machado,2016)。

抗癌活性

在药物化学领域,该化合物在抗癌研究中显示出前景。一项 2020 年的研究通过丙二腈和 2-氨基-4-苯基噻唑的反应合成了 4-(4-甲氧基亚苄基)-2-取代苯基-5(4H)-恶唑酮衍生物。合成的恶唑酮衍生物被评估了对各种人类癌细胞系的疗效,表明潜在的治疗应用 (作者未提供,2020)。

胰岛素产生β细胞抗性的改善

Turpaev 和 Welsh (2016) 的一项研究探讨了使用芳香丙二腈化合物(包括 2-(3-羟基-4-硝基亚苄基)丙二腈)来提高胰岛素产生β细胞对氧化剂和炎性细胞因子的抵抗力。这项研究因其在糖尿病治疗和管理中的潜在应用而具有重要意义 (Turpaev 和 Welsh,2016)。

未来方向

Benzylidenemalononitrile, a similar compound, finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane . The green synthesis of this compound represents a significant step towards environmentally friendly industrial processes . Future research directions may include further optimization of the synthesis process and exploration of the compound’s potential applications .

作用机制

Target of Action

The primary target of 2-(3-Methoxybenzylidene)malononitrile is tyrosinase , a key enzyme involved in melanogenesis . Tyrosinase catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

2-(3-Methoxybenzylidene)malononitrile interacts with tyrosinase by forming two hydrogen bonds with GLY281 and ASN260 residues, and via three hydrophobic interactions with VAL283, PHE264, and ALA286 residues in the tyrosinase binding pocket . This interaction inhibits the activity of tyrosinase, thereby reducing melanin production .

Biochemical Pathways

The inhibition of tyrosinase by 2-(3-Methoxybenzylidene)malononitrile affects the melanogenesis pathway. This pathway involves the conversion of tyrosine to melanin, a process that is catalyzed by tyrosinase. By inhibiting tyrosinase, 2-(3-Methoxybenzylidene)malononitrile reduces melanin production, which can lead to a decrease in pigmentation .

生化分析

Biochemical Properties

2-(3-Methoxybenzylidene)malononitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. This compound has been shown to interact with enzymes such as tyrosinase, where it acts as an inhibitor. The interaction involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site, leading to the inhibition of its catalytic activity . Additionally, 2-(3-Methoxybenzylidene)malononitrile can bind to various proteins, altering their conformation and function, which can influence cellular processes and metabolic pathways.

Cellular Effects

The effects of 2-(3-Methoxybenzylidene)malononitrile on cellular functions are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in melanocytes, 2-(3-Methoxybenzylidene)malononitrile inhibits the activity of tyrosinase, leading to a reduction in melanin synthesis . This compound also affects the expression of genes involved in oxidative stress responses and inflammation, thereby modulating cellular responses to external stimuli . Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thus affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-(3-Methoxybenzylidene)malononitrile exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on tyrosinase involves the formation of hydrogen bonds with amino acid residues in the enzyme’s active site, as well as hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from catalyzing its substrate, thereby reducing melanin production. Additionally, 2-(3-Methoxybenzylidene)malononitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Methoxybenzylidene)malononitrile can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Methoxybenzylidene)malononitrile remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on enzyme activities and gene expression, although the extent of these effects may decrease over time.

Dosage Effects in Animal Models

The effects of 2-(3-Methoxybenzylidene)malononitrile in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects such as the inhibition of tyrosinase activity and modulation of gene expression without significant toxicity . At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

2-(3-Methoxybenzylidene)malononitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolite levels and metabolic flux . For example, its inhibition of tyrosinase affects the melanin synthesis pathway, resulting in decreased melanin production. Additionally, 2-(3-Methoxybenzylidene)malononitrile can influence other metabolic processes by modulating the activity of enzymes involved in oxidative stress responses and inflammation.

Transport and Distribution

Within cells and tissues, 2-(3-Methoxybenzylidene)malononitrile is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 2-(3-Methoxybenzylidene)malononitrile within tissues is influenced by factors such as its solubility, affinity for transporters, and binding to cellular proteins.

Subcellular Localization

The subcellular localization of 2-(3-Methoxybenzylidene)malononitrile is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing 2-(3-Methoxybenzylidene)malononitrile to its site of action. For instance, its localization to the melanosomes in melanocytes is essential for its inhibitory effect on tyrosinase and subsequent reduction in melanin synthesis.

属性

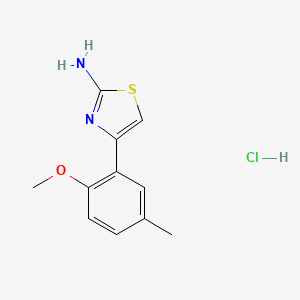

IUPAC Name |

2-[(3-methoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-4-2-3-9(6-11)5-10(7-12)8-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBVVVZUWLWGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294107 | |

| Record name | (3-methoxybenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2972-72-7 | |

| Record name | 3-Methoxybenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 94276 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC94276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-methoxybenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)

![7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B3022769.png)

![1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3022773.png)